molecular formula C23H28N2O5S B3014374 2-(4-(isopropylsulfonyl)phenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 1209889-00-8

2-(4-(isopropylsulfonyl)phenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No. B3014374
CAS RN: 1209889-00-8
M. Wt: 444.55
InChI Key: YXOJCXAQQBPICA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the sulfonyl group might participate in substitution reactions, while the acetamide group could be involved in hydrolysis reactions .

Scientific Research Applications

Structural Aspects and Properties

Research into similar isoquinoline derivatives has shown that these compounds can form inclusion compounds and salts with different acids, demonstrating their potential for forming diverse molecular structures with varied properties. For instance, studies on N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and its interaction with mineral acids highlight its ability to form gels and crystalline solids, indicating applications in material science for creating novel molecular gels and crystalline materials with unique properties (Karmakar, Sarma, & Baruah, 2007).

Antitumor Activity

Compounds with structural similarities to 2-(4-(isopropylsulfonyl)phenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide have been explored for their antitumor activities. Methoxy-indolo[2,1-a]isoquinolines and their derivatives, for example, have been synthesized and tested for cytostatic activity in vitro against leukemia and mammary tumor cells. These studies suggest potential applications in developing new antitumor agents (Ambros, Angerer, & Wiegrebe, 1988).

Synthesis and Cyclization Studies

The synthesis and cyclization reactions of isoquinoline derivatives are of significant interest due to their relevance in producing pharmaceuticals and other bioactive molecules. For example, a study describes a high yielding cyclisation of a related compound to produce (±)-crispine A, illustrating the compound's potential in synthetic organic chemistry and the development of novel synthetic pathways (King, 2007).

Enzyme Inhibitory Activities

Isoquinoline derivatives have also been studied for their enzyme inhibitory activities, which are crucial for developing new therapeutic agents. Research on N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamide compounds, for instance, has demonstrated significant inhibition against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes. These findings suggest potential applications in designing enzyme inhibitors for treating various diseases (Virk et al., 2018).

properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-16(2)31(28,29)20-10-6-17(7-11-20)13-22(26)24-19-9-8-18-5-4-12-25(21(18)14-19)23(27)15-30-3/h6-11,14,16H,4-5,12-13,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOJCXAQQBPICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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